FPI-1602

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

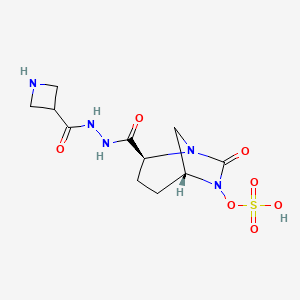

Molecular Formula |

C11H17N5O7S |

|---|---|

Molecular Weight |

363.35 g/mol |

IUPAC Name |

[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C11H17N5O7S/c17-9(6-3-12-4-6)13-14-10(18)8-2-1-7-5-15(8)11(19)16(7)23-24(20,21)22/h6-8,12H,1-5H2,(H,13,17)(H,14,18)(H,20,21,22)/t7-,8+/m1/s1 |

InChI Key |

XYTWGTZSUPIYFZ-SFYZADRCSA-N |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)C3CNC3 |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)C3CNC3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of TFPI-160 (Presumed FPI-1602)

Disclaimer: Extensive research has revealed no publicly available information on a compound designated "FPI-1602." However, the nomenclature strongly suggests a possible reference to TFPI-160 , a truncated and well-characterized variant of Tissue Factor Pathway Inhibitor (TFPI). This guide will, therefore, focus on the mechanism of action of TFPI and, more specifically, the functional characteristics of TFPI-160.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the molecular interactions, signaling pathways, and experimental methodologies related to TFPI-160.

Introduction to Tissue Factor Pathway Inhibitor (TFPI)

Tissue Factor Pathway Inhibitor (TFPI) is a crucial endogenous anticoagulant that plays a pivotal role in regulating the initiation of the tissue factor-mediated coagulation cascade. It is a multivalent, Kunitz-type serine protease inhibitor. The full-length isoform, TFPIα, consists of an acidic N-terminus, three tandem Kunitz domains (K1, K2, and K3), and a basic C-terminal tail. TFPI primarily exerts its anticoagulant effect by inhibiting Factor Xa (FXa) and the Tissue Factor-Factor VIIa (TF-FVIIa) complex.

The Molecular Structure of TFPI and its Isoforms

There are two primary isoforms of TFPI produced by alternative splicing:

-

TFPIα: A 276-amino acid glycoprotein that circulates in the blood, complexed with lipoproteins, or is stored in platelets.

-

TFPIβ: A glycosylphosphatidylinositol (GPI)-anchored protein expressed on the surface of endothelial cells.

TFPI-160 is a truncated form of TFPI that consists of the N-terminal region and the first two Kunitz domains (K1 and K2), ending at glycine-160.

Mechanism of Action of TFPI

The anticoagulant function of TFPI is a two-step process:

-

Inhibition of Factor Xa: The Kunitz-2 (K2) domain of TFPI directly binds to and inhibits the active site of Factor Xa. This is the rate-limiting step in the inhibitory process.

-

Inhibition of the TF-FVIIa Complex: Following the formation of the TFPI-FXa complex, the Kunitz-1 (K1) domain of TFPI binds to and inhibits the TF-FVIIa complex, forming a stable quaternary inhibitory complex (TF-FVIIa-FXa-TFPI). This action effectively shuts down the extrinsic pathway of coagulation.

The Kunitz-3 (K3) domain and the C-terminal tail of TFPIα are involved in interactions with protein S and phospholipids, which enhance the inhibition of FXa.

Specific Mechanism of TFPI-160

As TFPI-160 lacks the K3 domain and the C-terminal tail, its mechanism of action is confined to the activities of the K1 and K2 domains. Consequently, TFPI-160 can still inhibit FXa via its K2 domain and the TF-FVIIa complex via its K1 domain in an FXa-dependent manner. However, it is a less potent inhibitor of FXa compared to full-length TFPIα, particularly in the presence of calcium, because it lacks the C-terminus that contributes to optimal FXa inhibition.

Signaling Pathways and Molecular Interactions

The primary signaling pathway modulated by TFPI and its variants is the blood coagulation cascade. The key interactions are summarized in the diagram below.

Quantitative Data on Inhibitory Activity

The following table summarizes the inhibitory constants (Ki) for different TFPI variants against Factor Xa, illustrating the relative potencies.

| Inhibitor | Target | Ki (nM) | Conditions |

| Full-length TFPIα | Factor Xa | 0.2 | With Ca2+ |

| TFPI-160 | Factor Xa | 2.5 | With Ca2+ |

| Kunitz-2 Domain alone | Factor Xa | 11.2 | With Ca2+ |

Data are representative and may vary based on experimental conditions.

Experimental Protocols

Factor Xa Inhibition Assay

Objective: To determine the inhibitory potency of TFPI-160 against Factor Xa.

Materials:

-

Purified human Factor Xa

-

Purified TFPI-160

-

Chromogenic substrate for FXa (e.g., S-2222)

-

Assay buffer (e.g., Tris-buffered saline with CaCl2 and BSA)

-

Microplate reader

Protocol:

-

A fixed concentration of Factor Xa is incubated with varying concentrations of TFPI-160 in the assay buffer in a 96-well plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

The chromogenic substrate is added to each well to initiate the reaction.

-

The rate of substrate cleavage is measured by monitoring the change in absorbance at 405 nm over time using a microplate reader.

-

The initial reaction velocities are plotted against the inhibitor concentrations.

-

The data are fitted to a suitable equation (e.g., Morrison equation for tight-binding inhibitors) to determine the inhibitory constant (Ki).

TF-FVIIa Inhibition Assay (FXa Generation Assay)

Objective: To measure the inhibition of the TF-FVIIa complex by TFPI-160 in an FXa-dependent manner.

Materials:

-

Recombinant human Tissue Factor (thromboplastin)

-

Recombinant human Factor VIIa

-

Recombinant human Factor X

-

Purified TFPI-160

-

Chromogenic substrate for FXa

-

Assay buffer with CaCl2

Protocol:

-

TF and FVIIa are incubated together to form the TF-FVIIa complex.

-

Varying concentrations of TFPI-160 are added to the complex.

-

Factor X is added to initiate the reaction, allowing the TF-FVIIa complex to generate FXa.

-

The reaction is stopped at a specific time point (e.g., by adding EDTA).

-

The amount of FXa generated is quantified by adding a chromogenic FXa substrate and measuring the absorbance at 405 nm.

-

The concentration of TFPI-160 that produces 50% inhibition (IC50) is determined.

Therapeutic Implications and Drug Development

The regulation of the TF pathway is a key area of interest for therapeutic intervention.

-

Procoagulant Therapies: Inhibition of TFPI is a strategy being explored for the treatment of hemophilia. By blocking the action of TFPI, the initiation of coagulation can be enhanced, potentially compensating for the deficiency of Factor VIII or Factor IX. Several anti-TFPI antibodies are in clinical development for this purpose.

-

Anticoagulant Therapies: Recombinant forms of TFPI have been investigated for their potential as anticoagulants in conditions such as sepsis and thrombosis, although clinical success has been limited.

The study of truncated forms like TFPI-160 helps to elucidate the specific roles of the different Kunitz domains and informs the design of novel therapeutics that target this pathway.

An In-depth Technical Guide to the Biological Targets of Fusion Pharmaceuticals' FPI-Series Radiopharmaceuticals

Disclaimer: Initial searches for "FPI-1602" did not yield a specific drug candidate from Fusion Pharmaceuticals. It is highly probable that this is a typographical error. This guide therefore focuses on the publicly disclosed biological targets of Fusion Pharmaceuticals' leading clinical-stage radiopharmaceuticals: FPI-2265, FPI-1434, and FPI-2059.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the biological targets for Fusion Pharmaceuticals' targeted alpha therapies (TATs). The content herein summarizes key preclinical and clinical findings, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

FPI-2265: Targeting Prostate-Specific Membrane Antigen (PSMA)

FPI-2265 is a targeted alpha therapy that directs the potent alpha-emitting radionuclide, Actinium-225 (225Ac), to cells expressing Prostate-Specific Membrane Antigen (PSMA).[1][2][3] PSMA is a well-validated biomarker and therapeutic target for prostate cancer.

Biological Target: Prostate-Specific Membrane Antigen (PSMA)

PSMA, also known as glutamate carboxypeptidase II (GCPII) or folate hydrolase 1 (FOLH1), is a type II transmembrane glycoprotein. While it is expressed at low levels in various normal tissues, including the prostate, it is significantly overexpressed on the surface of prostate cancer cells.[2] This differential expression makes it an attractive target for delivering cytotoxic payloads directly to tumors while minimizing off-target toxicity.

Quantitative Data

The following tables summarize quantitative data related to PSMA expression and the preclinical efficacy of FPI-2265.

| Parameter | Value | Cell Line/Model | Reference |

| PSMA Receptors per Cell | ~1 x 106 | PC3-hPSMA | [4] |

| Tumor Uptake (%ID/g at 6h) | 10% | PC3-hPSMA Xenograft | [4] |

| Median Baseline PSMA Score (Prostate/Bed) | 21.6 (range: 0.9–150.5) | Human Patients | [5] |

| Median Baseline PSMA Score (Nodal) | 5.3 (range: 0.1–105.6) | Human Patients | [5] |

| Median Baseline PSMA Score (Osseous) | 2.2 (range: 0.1–96.2) | Human Patients | [5] |

Table 1: Quantitative Analysis of PSMA Expression and FPI-2265 Preclinical Data.

Signaling Pathway

PSMA's role in prostate cancer progression is linked to several signaling pathways. Its enzymatic activity influences folate and glutamate metabolism, and it has been shown to modulate the PI3K-AKT-mTOR pathway, a critical driver of tumor growth and survival.

Experimental Protocols

-

Cell Line Generation: A stable human prostate cancer cell line (e.g., PC3) is engineered to overexpress human PSMA (PC3-hPSMA).[4]

-

Quantification of PSMA Receptors: The number of PSMA receptors per cell is determined using a radioligand binding assay with a suitable PSMA-targeting radioligand.[4]

-

Xenograft Model: PC3-hPSMA cells are subcutaneously implanted into immunodeficient mice.[4]

-

Biodistribution Studies: A lutetium-177 labeled version of the targeting ligand ([177Lu]-FPI-2263) is administered intravenously to tumor-bearing mice. At various time points, tissues and tumors are harvested, and the radioactivity is measured to determine the percentage of injected dose per gram of tissue (%ID/g).[4]

-

SPECT/CT Imaging: An indium-111 labeled analog ([111In]-FPI-2264) is used for SPECT/CT imaging to visualize tumor uptake and biodistribution non-invasively.[4]

-

Dose Escalation: Tumor-bearing mice are treated with single, escalating doses of [225Ac]-FPI-2265.[4]

-

Monitoring: Tumor volume and body weight are monitored over time to assess therapeutic efficacy and toxicity.[4]

Experimental Workflow

FPI-1434: Targeting Insulin-Like Growth Factor-1 Receptor (IGF-1R)

FPI-1434 is a radioimmunoconjugate that consists of a humanized monoclonal antibody targeting the Insulin-Like Growth Factor-1 Receptor (IGF-1R), linked to Actinium-225.[6][7][8] IGF-1R is overexpressed in a variety of solid tumors.

Biological Target: Insulin-Like Growth Factor-1 Receptor (IGF-1R)

IGF-1R is a transmembrane tyrosine kinase receptor that plays a crucial role in cell proliferation, growth, and survival.[6] Its signaling is implicated in tumorigenesis and the maintenance of a malignant phenotype.

Quantitative Data

The following table presents data on IGF-1R expression in different tumor types.

| Tumor Type | IGF-1R Expression Status | Reference |

| Bone Sarcoma (OS-1) | Overexpression | [9] |

| Bone Sarcoma (EW-5) | Moderate Expression | [9] |

| Bone Sarcoma (EW-8, OS-33) | Low Expression | [9] |

| Breast Cancer | Frequently Overexpressed | [10] |

| Colon Cancer | High levels indicate poor prognosis | [10] |

Table 2: IGF-1R Expression in Various Cancers.

Signaling Pathway

Upon ligand binding (IGF-1 or IGF-2), IGF-1R undergoes autophosphorylation and activates two major downstream signaling pathways: the PI3K-AKT pathway, which promotes cell survival, and the RAS-RAF-MAPK pathway, which is involved in cell proliferation.

Experimental Protocols

-

Radiolabeling: The anti-IGF-1R antibody is conjugated to a chelator and then radiolabeled with a diagnostic (e.g., 111In for FPI-1547) or therapeutic (225Ac for FPI-1434) radionuclide.[7]

-

Binding Affinity (KD) Determination: A saturation binding experiment is performed using various concentrations of the radiolabeled antibody with immobilized IGF-1R antigen to determine the equilibrium dissociation constant.[11]

-

Immunoreactivity Assessment: The fraction of the radiolabeled antibody that can bind to the target antigen is determined, often by linear extrapolation to infinite antigen excess.

-

Xenograft Models: Human tumor cell lines with varying levels of IGF-1R expression are used to establish xenograft models in immunodeficient mice.[12]

-

Combination Therapy: The therapeutic effect of FPI-1434 is evaluated as a monotherapy and in combination with other agents like PARP inhibitors (e.g., olaparib) or immune checkpoint inhibitors.[12]

-

Endpoint Analysis: Tumor growth inhibition and induction of DNA double-strand breaks and apoptosis are assessed.[12]

Experimental Workflow

FPI-2059: Targeting Neurotensin Receptor 1 (NTSR1)

FPI-2059 is a small molecule-based targeted alpha therapy designed to deliver Actinium-225 to tumors that overexpress Neurotensin Receptor 1 (NTSR1).[13][14] This target is found on a range of solid tumors, including pancreatic and colorectal cancers.

Biological Target: Neurotensin Receptor 1 (NTSR1)

NTSR1 is a G protein-coupled receptor that, upon binding to its ligand neurotensin, activates downstream signaling pathways involved in cell proliferation, migration, and invasion. Its expression is often upregulated in cancerous tissues compared to normal tissues.

Quantitative Data

The following table provides data from preclinical studies of FPI-2059.

| Parameter | Dose | Outcome | Model | Reference |

| Tumor Growth Inhibition | >1.85 MBq/kg | Significant | CT26-mNTSR1 Xenograft | [15] |

| Tumor Uptake ([177Lu]-FPI-2057) | 74 MBq/kg | High in tumor, rapid blood clearance | CT26-mNTSR1 Xenograft | [16] |

Table 3: Preclinical Efficacy and Biodistribution of FPI-2059.

Signaling Pathway

Activation of NTSR1 by neurotensin leads to the stimulation of multiple signaling cascades, including the MAPK and NF-κB pathways, which are known to promote cancer progression.

Experimental Protocols

-

Cell Line Engineering: A colorectal cancer cell line (e.g., CT26) is transduced with a lentiviral vector to overexpress murine NTSR1 (mNTSR1).[16]

-

In Vitro Validation: Stable expression of mNTSR1 is confirmed using an in vitro radioligand binding assay with [177Lu]-FPI-2057.[16]

-

Xenograft Implantation: The validated CT26-mNTSR1 cells are subcutaneously implanted into mice.[16]

-

Biodistribution: Mice bearing CT26-mNTSR1 tumors are intravenously injected with [177Lu]-FPI-2057, and tissue/tumor radioactivity is measured at different time points.[16]

-

Therapeutic Efficacy: Tumor-bearing mice are administered single doses of [225Ac]-FPI-2059 at varying concentrations (e.g., 0.185 - 5.55 MBq/kg), and tumor growth is monitored.[15][16]

Experimental Workflow

References

- 1. openmedscience.com [openmedscience.com]

- 2. mskcc.org [mskcc.org]

- 3. targetedonc.com [targetedonc.com]

- 4. Combinatorial effect of the PSMA targeted alpha therapeutic, [225Ac]-FPI-2265, and olaparib in a pre-clinical prostate cancer tumor model | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. Quantitative assessment of PSMA PET response to therapy in castration-sensitive prostate cancer using an automated imaging platform for disease identification and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]

- 7. fusionpharma.com [fusionpharma.com]

- 8. FPI-1434 by Fusion Pharmaceuticals for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]

- 9. Molecular Imaging of IGF-1R in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Video: Determining Binding Affinity KD of Radiolabeled Antibodies to Immobilized Antigens [jove.com]

- 12. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [prnewswire.com]

- 13. Fusion Pharmaceuticals Announces Presentation of Preclinical Data Supporting FPI-2059 and Leading Targeted Alpha Therapy Platform at AACR Annual Meeting [prnewswire.com]

- 14. Fusion Pharmaceuticals Announces Presentation Of Preclinical Data Supporting FPI-2059 And Leading Targeted Alpha Therapy Platform At AACR Annual Meeting - HealthCap [healthcap.eu]

- 15. aacrjournals.org [aacrjournals.org]

- 16. fusionpharma.com [fusionpharma.com]

The Discovery and Synthesis of Osimertinib (AZD9291): A Third-Generation EGFR Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Osimertinib (formerly AZD9291, trade name Tagrisso®) is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was rationally designed to selectively target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, preclinical pharmacology, and clinical efficacy of osimertinib, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Challenge of Acquired Resistance in NSCLC

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, making them responsive to treatment with first-generation (e.g., gefitinib, erlotinib) and second-generation (e.g., afatinib) EGFR TKIs. These therapies initially produce high response rates; however, the majority of patients eventually develop acquired resistance, typically within 9 to 14 months. The most prevalent mechanism of this resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR kinase domain. The T790M mutation sterically hinders the binding of first- and second-generation TKIs to the ATP-binding site of EGFR. This created a critical unmet medical need for a novel TKI that could effectively inhibit EGFR with the T790M mutation while sparing wild-type (WT) EGFR to minimize off-target toxicities.

Discovery of Osimertinib (AZD9291)

The discovery of osimertinib was a result of a structure-based drug design program aimed at developing a third-generation EGFR inhibitor with a specific profile: high potency against both sensitizing EGFR mutations and the T790M resistance mutation, coupled with selectivity over WT EGFR. The key chemical feature of osimertinib is a mono-anilino-pyrimidine core, which is structurally distinct from earlier generation TKIs. Attached to this core is an indole group that occupies the ATP-binding site and a reactive acrylamide group that forms a covalent bond with the cysteine-797 residue near the kinase active site. This covalent and irreversible binding is crucial for its high potency against the T790M mutant.

Mechanism of Action

Osimertinib functions as an irreversible inhibitor of the kinase activity of mutant forms of EGFR.[1] It covalently binds to the cysteine-797 residue within the ATP-binding site of EGFR, which effectively blocks ATP from binding and prevents the autophosphorylation and activation of the receptor.[1] This, in turn, inhibits the downstream signaling pathways that are critical for tumor cell proliferation and survival, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[1] A key advantage of osimertinib is its high selectivity for mutant EGFR over WT EGFR, which is attributed to its unique binding mode. This selectivity leads to a more favorable safety profile, with a lower incidence of side effects commonly associated with WT EGFR inhibition, such as skin rash and diarrhea.[2]

References

FPI-1602: An Obscure β-Lactamase Inhibitor Awaiting Scientific Disclosure

FPI-1602 (CAS Number: 1452460-31-9) is a chemical compound identified as a β-lactamase inhibitor. Despite its commercial availability through various chemical suppliers, a comprehensive review of publicly accessible scientific literature, patents, and technical databases reveals a significant lack of in-depth information regarding its biological activity, mechanism of action, and experimental validation. This absence of published data prevents the creation of a detailed technical guide as requested.

The compound is chemically known as (2S,5R)-2-((2-(azetidine-3-carbonyl)hydrazin-1-yl)carbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate. While its structure is defined and it is categorized as a β-lactamase inhibitor, crucial data for researchers and drug development professionals—such as quantitative measures of its inhibitory activity (e.g., IC50 values), detailed experimental protocols for its synthesis and biological evaluation, and its effects on cellular signaling pathways—are not available in the public domain.

The designation "FPI" may suggest an origin from a specific commercial screening library or a pharmaceutical company's internal codename, but this association is not explicitly detailed in any found resources. Without access to the originating research or any subsequent publications, a thorough technical analysis remains impossible.

General Structure and Chemical Properties

Based on listings from chemical suppliers, the fundamental chemical properties of this compound can be summarized as follows:

| Property | Value |

| CAS Number | 1452460-31-9 |

| Molecular Formula | C₁₁H₁₇N₅O₇S |

| Molecular Weight | 363.35 g/mol |

| IUPAC Name | (2S,5R)-2-((2-(azetidine-3-carbonyl)hydrazin-1-yl)carbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate |

The Role of β-Lactamase Inhibitors in Combating Antibiotic Resistance

β-lactamase inhibitors are a critical component in the fight against bacterial antibiotic resistance. β-lactam antibiotics, such as penicillins and cephalosporins, are characterized by a β-lactam ring that is essential for their antibacterial activity. Many pathogenic bacteria have evolved to produce β-lactamase enzymes, which hydrolyze this ring, inactivating the antibiotic.

The primary mechanism of action for β-lactamase inhibitors is to bind to and inactivate the β-lactamase enzymes. This allows the accompanying β-lactam antibiotic to remain effective against the bacteria. The general workflow for discovering and validating a novel β-lactamase inhibitor is a multi-step process.

Conclusion

While this compound is cataloged as a β-lactamase inhibitor, the absence of published scientific data precludes a detailed technical assessment. For researchers, scientists, and drug development professionals, the utility of this compound cannot be fully ascertained without access to comprehensive preclinical data, including its inhibitory spectrum, potency, and pharmacokinetic/pharmacodynamic properties. Further investigation into the origins of the "FPI" designation may be necessary to uncover the relevant scientific documentation that would enable a proper evaluation of this compound. Until such information becomes publicly available, this compound remains an enigmatic entry in the vast landscape of potential antibiotic resistance breakers.

Comprehensive Safety and Handling Guidelines for FPI-1602 Not Publicly Available

Detailed technical specifications, safety protocols, and handling guidelines for the investigational radiopharmaceutical FPI-1602 are not currently available in the public domain. As a novel agent undergoing clinical development, in-depth information regarding its material safety, preclinical toxicology, and specific experimental protocols is considered proprietary by its developer, Fusion Pharmaceuticals.

This compound is a targeted alpha therapy that utilizes a radioisotope, actinium-225, linked to an antibody that targets cancer cells. The handling of such potent radiopharmaceuticals requires specialized facilities and strict adherence to radiation safety protocols. However, specific quantitative data from safety studies and detailed methodologies for its use are not publicly disclosed.

While a comprehensive technical guide on this compound cannot be constructed from publicly available information, a generalized overview of the safety and handling considerations for similar antibody-drug conjugates and actinium-225 based therapies can be inferred. Researchers, scientists, and drug development professionals working with such agents would typically operate under stringent institutional and regulatory guidelines for radiopharmaceutical handling and disposal.

For professionals seeking to work with this compound, direct contact with Fusion Pharmaceuticals or participation in their clinical trials would be the necessary route to obtain the required safety and handling documentation. Clinical trial protocols, for instance, would contain specific instructions for the preparation, administration, and monitoring of the agent, but these documents are generally not available to the public.

Given the absence of specific data, the creation of detailed data tables, experimental protocols, and signaling pathway diagrams as requested is not feasible at this time. The following generalized diagrams represent high-level concepts that would be relevant to a substance like this compound, based on the general understanding of targeted alpha therapies.

Caption: A generalized workflow for the development of a targeted alpha therapy like this compound.

Caption: A simplified signaling pathway for a targeted alpha therapy such as this compound.

FPI-1602: A Technical Overview of Physicochemical Properties and Dual-Target Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1602 is a novel, non-β-lactam inhibitor belonging to the diazabicyclooctane (DBO) class. It has garnered significant interest for its potent antimicrobial activity against a range of Gram-negative bacteria, including multidrug-resistant strains. This technical guide provides a consolidated overview of the available data on the solubility and stability of this compound, alongside a detailed examination of its dual-target mechanism of action. The information herein is intended to support further research and development efforts involving this promising compound.

Physicochemical Data

While comprehensive, quantitative studies on the solubility and stability of this compound are not extensively published in publicly accessible literature, the following tables summarize the available qualitative and inferred data.

Table 1: Solubility Profile of this compound

| Solvent | Solubility Data | Remarks | Source |

| Aqueous Buffers | Implied to be soluble for biological assays. | The compound is consistently used in aqueous buffer systems for enzyme kinetics and antimicrobial testing, suggesting sufficient solubility for these applications. | General literature |

| DMSO | Implied to be soluble for stock solutions. | Commercial suppliers suggest the use of DMSO for the preparation of stock solutions. | --INVALID-LINK-- |

Table 2: Stability Profile of this compound

| Condition | Stability Data | Remarks | Source |

| Hydrolytic Stability | Good | Analogs of this compound are reported to have good hydrolytic stability. The diazabicyclooctane core is known to be resistant to hydrolysis, which is a key feature of this class of inhibitors. | General literature on DBOs |

| In Solution | Recommended to be used as soon as possible after reconstitution. | For optimal performance in assays, freshly prepared solutions are advised. Long-term stability in various solvents has not been publicly documented. | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for the determination of this compound solubility and stability are not available in the reviewed literature. However, a general protocol for assessing the stability of a compound like this compound in an aqueous buffer is provided below as a template.

General Protocol for Assessing Aqueous Stability by HPLC

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

-

Preparation of Working Solution: Dilute the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for HPLC analysis.

-

Time-Zero Sample: Immediately after preparation, inject an aliquot of the working solution into an HPLC system to obtain the initial (T=0) peak area corresponding to the intact this compound.

-

Incubation: Incubate the remaining working solution at a controlled temperature (e.g., 25°C or 37°C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the incubated solution onto the HPLC.

-

Data Analysis: Monitor the peak area of this compound over time. A decrease in the peak area would indicate degradation. The percentage of this compound remaining at each time point can be calculated relative to the T=0 sample.

Mechanism of Action: Dual Inhibition of β-Lactamases and Penicillin-Binding Proteins (PBPs)

This compound exhibits a dual mechanism of action, a key characteristic contributing to its potent antibacterial effect. It acts as an inhibitor of both serine β-lactamases and Penicillin-Binding Proteins (PBPs).

dot

Caption: Dual-target mechanism of this compound in Gram-negative bacteria.

The diagram above illustrates the dual inhibitory action of this compound within the periplasmic space of Gram-negative bacteria. By simultaneously neutralizing the enzymatic activity of β-lactamases and PBPs, this compound not only protects co-administered β-lactam antibiotics from degradation but also directly impairs bacterial cell wall synthesis, leading to a potent bactericidal effect.

Experimental Workflow for Determining Dual-Target Inhibition

The following workflow outlines the key experimental stages to characterize the dual-inhibitory activity of this compound.

dot

Caption: Experimental workflow for characterizing dual-target inhibitors.

Conclusion

This compound represents a significant advancement in the development of β-lactamase inhibitors due to its dual mechanism of action. While detailed public data on its solubility and stability are limited, its consistent use in biological assays suggests adequate properties for research purposes. The provided overview and experimental frameworks are intended to facilitate further investigation into the physicochemical and pharmacological properties of this promising antibacterial agent. As research progresses, a more comprehensive understanding of its profile will undoubtedly emerge, aiding in its potential development as a therapeutic agent.

FPI-1602 potential research applications

An in-depth analysis of publicly available scientific literature and chemical databases reveals that "FPI-1602" is the designation for a β-lactamase inhibitor. Despite this identification, a comprehensive search has yielded insufficient public data to construct a detailed technical guide or whitepaper that meets the specified requirements for in-depth experimental protocols, quantitative data, and signaling pathway diagrams.

Compound Identification

This compound is chemically identified as (2S,5R)-2-(2-(azetidine-3-carbonyl)hydrazine-1-carbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate, with the assigned CAS number 1452460-31-9. Information from chemical suppliers indicates its role as a β-lactamase inhibitor with noted antimicrobial activity against several Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Enterobacter species.

Mechanism of Action: β-Lactamase Inhibition

β-lactam antibiotics are a cornerstone of antibacterial therapy, exerting their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1] A primary mechanism of bacterial resistance to these antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive.[1][2]

β-lactamase inhibitors are compounds administered concurrently with β-lactam antibiotics to counteract this resistance mechanism. These inhibitors function by binding to the β-lactamase enzyme, thereby preventing the degradation of the partner antibiotic and allowing it to effectively reach its PBP targets.[2] The general mechanism of β-lactamase inhibition is depicted in the following workflow:

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1602 is a novel, non-β-lactam β-lactamase inhibitor. This technical guide provides a comprehensive overview of this compound, its chemical properties, mechanism of action, and its potential as a therapeutic agent to combat bacterial resistance. The information is intended for researchers, scientists, and professionals involved in the discovery and development of new antimicrobial agents.

Chemical and Physical Properties

This compound, with the chemical name (2S,5R)-2-(2-(azetidine-3-carbonyl)hydrazine-1-carbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate, is a synthetic compound with the molecular formula C11H17N5O7S and a molecular weight of 363.35 g/mol .[1] Its unique bridged diazabicyclo[3.2.1]octanone core structure is a key feature that distinguishes it from traditional β-lactamase inhibitors.

| Property | Value | Reference |

| CAS Number | 1452460-31-9 | [1][2] |

| Molecular Formula | C11H17N5O7S | [1][2] |

| Molecular Weight | 363.35 g/mol | [1] |

| Chemical Name | (2S,5R)-2-(2-(azetidine-3-carbonyl)hydrazine-1-carbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate | [2] |

Mechanism of Action: Inhibition of β-Lactamases

This compound functions as a potent inhibitor of β-lactamase enzymes. These enzymes are the primary mechanism by which bacteria develop resistance to β-lactam antibiotics, such as penicillins and cephalosporins. By inactivating β-lactamases, this compound can restore the efficacy of these antibiotics against resistant bacterial strains.

The proposed mechanism of action involves the formation of a stable, covalent adduct with the serine residue in the active site of the β-lactamase. This irreversible binding effectively inactivates the enzyme, preventing it from hydrolyzing the β-lactam ring of co-administered antibiotics.

References

Methodological & Application

Application Notes and Protocols for a Novel Investigational Targeted Radiopharmaceutical

Disclaimer: The following application notes and protocols are provided as a representative example for an investigational targeted radiopharmaceutical. As of November 2025, there is no publicly available scientific literature or data specifically for a compound designated "FPI-1602". The methodologies described below are based on standard in vitro assays commonly employed for the preclinical evaluation of targeted radiotherapies, particularly antibody-drug conjugates (ADCs) or small molecule radioligands.

Introduction

Targeted radiopharmaceuticals represent a promising class of cancer therapeutics designed to deliver cytotoxic radiation directly to tumor cells while minimizing damage to healthy tissues. These agents typically consist of a targeting moiety (e.g., an antibody or a small molecule) that binds to a specific tumor-associated antigen or receptor, a chelator, and a therapeutic radionuclide. The in vitro characterization of such agents is critical to determine their binding affinity, specificity, internalization kinetics, and cytotoxic potential before advancing to in vivo studies.

These application notes provide a comprehensive overview of standard in vitro assay protocols that can be adapted for the evaluation of a novel targeted radiopharmaceutical.

Data Presentation: Representative In Vitro Characterization

The following tables summarize expected quantitative data from key in vitro experiments for a hypothetical targeted radiopharmaceutical.

Table 1: Receptor Binding Affinity

| Cell Line | Target Expression | Ligand | Kd (nM) | Bmax ( sites/cell ) |

| Tumor Cell Line A | High | Radiolabeled Ligand | 1.5 ± 0.3 | 1.2 x 106 |

| Tumor Cell Line B | Low | Radiolabeled Ligand | 15.2 ± 2.1 | 2.5 x 104 |

| Control Cell Line | Negative | Radiolabeled Ligand | Not Detectable | Not Detectable |

Table 2: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Target Expression | Treatment | IC50 (nM) |

| Tumor Cell Line A | High | Radiolabeled Ligand | 5.8 ± 1.2 |

| Tumor Cell Line B | Low | Radiolabeled Ligand | 89.4 ± 15.7 |

| Control Cell Line | Negative | Radiolabeled Ligand | > 1000 |

| Tumor Cell Line A | High | Unlabeled Ligand | > 1000 |

Table 3: DNA Damage Response

| Cell Line | Treatment (Concentration) | γH2AX Foci per Cell (24h) |

| Tumor Cell Line A | Control | 2 ± 1 |

| Tumor Cell Line A | Radiolabeled Ligand (5 nM) | 45 ± 8 |

| Tumor Cell Line A | Unlabeled Ligand (5 nM) | 3 ± 1 |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) of the radiolabeled ligand to target-expressing cells.

Methodology:

-

Cell Culture: Culture target-expressing and control cell lines to 80-90% confluency.

-

Cell Plating: Seed 1 x 105 cells per well in a 96-well plate and allow to adhere overnight.

-

Ligand Preparation: Prepare serial dilutions of the radiolabeled ligand in binding buffer (e.g., PBS with 1% BSA). For non-specific binding, prepare parallel dilutions containing a 100-fold excess of the unlabeled ligand.

-

Incubation: Remove culture medium from the wells and add the prepared ligand dilutions. Incubate at 4°C for 2 hours with gentle agitation.

-

Washing: Aspirate the ligand solution and wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.

-

Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Measure the radioactivity in the cell lysates using a gamma counter or liquid scintillation counter.

-

Data Analysis: Plot the specific binding (total binding - non-specific binding) against the concentration of the radiolabeled ligand. Determine Kd and Bmax using non-linear regression analysis (e.g., one-site binding hyperbola).

Cell Viability Assay (MTS/MTT)

Objective: To assess the cytotoxic effect of the targeted radiopharmaceutical on cancer cells.

Methodology:

-

Cell Plating: Seed 5 x 103 cells per well in a 96-well plate and allow to adhere overnight.

-

Treatment: Prepare serial dilutions of the radiolabeled ligand and the unlabeled ligand (as a control). Add the dilutions to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

-

MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot the cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Immunofluorescence Staining for DNA Damage (γH2AX)

Objective: To visualize and quantify DNA double-strand breaks as an indicator of radiopharmaceutical-induced DNA damage.

Methodology:

-

Cell Plating: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the radiolabeled ligand at a concentration around the IC50 value for 24 hours. Include untreated and unlabeled ligand controls.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

Visualizations

Caption: Proposed mechanism of action for a targeted radiopharmaceutical.

Navigating the Preclinical Landscape of FPI-1602: Application Notes and Protocols for In Vivo Research

A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for FPI-1602, a promising targeted therapeutic agent. This document outlines detailed methodologies for key experiments, summarizes quantitative data in structured tables, and provides visual diagrams of signaling pathways and experimental workflows.

Introduction

This compound is a novel therapeutic agent under investigation for its potential in treating various malignancies. Its mechanism of action, while still under exploration, is believed to involve the targeted disruption of key signaling pathways essential for tumor growth and survival. To facilitate further preclinical development and evaluation of this compound, this document provides a detailed framework for designing and executing robust in vivo experiments.

While specific public data on "this compound" is not available, this document is structured based on established protocols for similar targeted therapies developed by Fusion Pharmaceuticals, such as FPI-1434 and FPI-2059. Researchers should adapt these general methodologies to the specific characteristics of this compound as they become known.

Core Concepts: Mechanism of Action and In Vivo Modeling

Targeted therapies, such as those in the FPI pipeline, are designed to interact with specific molecules involved in cancer progression. For instance, FPI-1434 is an antibody-drug conjugate that targets the Insulin-like Growth Factor-1 Receptor (IGF-1R), a receptor tyrosine kinase frequently overexpressed in various tumors.[1] Similarly, FPI-2059 targets the neurotensin receptor 1 (NTSR1).[1][2][3] These agents deliver a potent payload, such as the alpha-emitting radionuclide Actinium-225, directly to cancer cells, minimizing off-target toxicity.[1]

The in vivo evaluation of such targeted agents typically involves the use of animal models that accurately recapitulate human disease. This often includes xenograft models, where human cancer cells are implanted into immunocompromised mice, or syngeneic models, which utilize cancer cell lines derived from the same inbred strain of mouse, allowing for the study of the therapy's interaction with a competent immune system.[4]

Experimental Protocols

Xenograft Tumor Model for Efficacy Studies

This protocol outlines the establishment of a subcutaneous xenograft model to assess the anti-tumor efficacy of this compound.

Materials:

-

Human cancer cell line expressing the target of this compound

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Matrigel or similar basement membrane matrix

-

This compound therapeutic agent

-

Vehicle control (e.g., saline or PBS)

-

Calipers for tumor measurement

-

Anesthesia and euthanasia reagents

Procedure:

-

Cell Culture: Culture the selected human cancer cell line under standard conditions.

-

Cell Preparation: On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[4]

-

Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Begin caliper measurements once tumors are palpable (approximately 50-100 mm³).[4] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Treatment Initiation: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound and vehicle control according to the planned dosing schedule (e.g., intravenously).

-

Efficacy Assessment: Monitor tumor growth, body weight, and overall animal health throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker assessment).

Biodistribution and Pharmacokinetic Studies

This protocol describes how to evaluate the distribution and clearance of this compound in vivo.

Materials:

-

Radiolabeled this compound (if applicable)

-

Tumor-bearing mice (as described above)

-

Gamma counter or appropriate detection instrument

-

Blood collection supplies

-

Major organs for collection (e.g., tumor, liver, kidneys, spleen, heart, lungs)

Procedure:

-

Drug Administration: Administer a single dose of radiolabeled this compound to tumor-bearing mice.

-

Sample Collection: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize cohorts of mice.

-

Blood and Organ Harvesting: Collect blood via cardiac puncture and harvest the tumor and major organs.

-

Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point to determine the biodistribution profile. Analyze blood samples to determine the pharmacokinetic parameters (e.g., half-life).

Data Presentation

All quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Tumor Growth Inhibition by this compound in Xenograft Model

| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | 8 | 150 ± 12 | 1200 ± 150 | - | - |

| This compound (X mg/kg) | 8 | 155 ± 15 | 400 ± 80 | 66.7 | <0.01 |

Table 2: Biodistribution of this compound in Tumor-Bearing Mice (%ID/g ± SEM)

| Organ | 1 hour | 4 hours | 24 hours | 48 hours |

| Blood | 10.5 ± 1.2 | 5.2 ± 0.8 | 1.1 ± 0.3 | 0.3 ± 0.1 |

| Tumor | 8.2 ± 0.9 | 12.5 ± 1.5 | 15.3 ± 2.1 | 13.8 ± 1.9 |

| Liver | 15.1 ± 2.0 | 18.3 ± 2.5 | 10.2 ± 1.4 | 5.6 ± 0.7 |

| Kidneys | 3.5 ± 0.4 | 4.1 ± 0.6 | 2.8 ± 0.3 | 1.5 ± 0.2 |

| Spleen | 1.2 ± 0.2 | 1.8 ± 0.3 | 1.5 ± 0.2 | 1.0 ± 0.1 |

Visualization of Workflows and Pathways

Signaling Pathway of a Generic Receptor Tyrosine Kinase Targeted Therapy

The following diagram illustrates a simplified signaling pathway that is often the target of therapies like those in the FPI pipeline.

Caption: Simplified signaling pathway of a receptor tyrosine kinase and its inhibition.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the key steps in conducting an in vivo efficacy study.

Caption: Workflow for a typical in vivo tumor xenograft efficacy study.

Conclusion

The successful preclinical evaluation of this compound relies on well-designed and meticulously executed in vivo experiments. The protocols and frameworks provided in this document offer a solid foundation for researchers to assess the efficacy, biodistribution, and pharmacokinetics of this novel therapeutic agent. As more specific information about this compound becomes available, these general protocols can be further refined to address the unique characteristics of the molecule and its target.

References

- 1. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]

- 2. Fusion Pharmaceuticals Announces Presentation of Preclinical Data Supporting FPI-2059 and Leading Targeted Alpha Therapy Platform at AACR Annual Meeting [prnewswire.com]

- 3. Fusion Pharmaceuticals Announces Presentation of Preclinical Data Supporting FPI-2059 and Leading Targeted Alpha Therapy Platform at AACR Annual Meeting [newswire.ca]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for FPI-1602, a β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1602 (CAS No. 1452460-31-9) is identified as a β-lactamase inhibitor.[1][2] β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics such as penicillins and cephalosporins. This compound is therefore of interest for its potential to be used in combination with β-lactam antibiotics to overcome bacterial resistance. These application notes provide a general framework for the characterization and use of this compound in a research setting, with a primary focus on bacterial cell culture.

Note: At the time of this writing, specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public scientific literature. The following protocols are based on standard methods for evaluating β-lactamase inhibitors and should be adapted and optimized by the end-user for this compound.

Mechanism of Action

β-lactamase inhibitors act by binding to and inactivating the β-lactamase enzyme, preventing it from hydrolyzing the β-lactam ring of co-administered antibiotics. This allows the antibiotic to exert its antibacterial effect on the bacterial cell wall synthesis machinery.

Data Presentation

The following tables represent typical data that should be generated when characterizing this compound. The values presented are for illustrative purposes only.

Table 1: In Vitro Inhibitory Activity of this compound against Purified β-Lactamases

| β-Lactamase Target | Enzyme Class | IC50 (nM) of this compound |

| TEM-1 | A | Data to be determined |

| SHV-1 | A | Data to be determined |

| CTX-M-15 | A | Data to be determined |

| AmpC | C | Data to be determined |

| OXA-48 | D | Data to be determined |

| NDM-1 | B | Data to be determined |

Table 2: Minimum Inhibitory Concentration (MIC) of a β-Lactam Antibiotic in Combination with this compound

| Bacterial Strain | β-Lactamase Profile | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic + this compound (4 µg/mL) (µg/mL) | Fold Reduction in MIC |

| E. coli ATCC 25922 | None | Ampicillin | Data to be determined | Data to be determined | Data to be determined |

| E. coli (TEM-1 producer) | TEM-1 | Ampicillin | Data to be determined | Data to be determined | Data to be determined |

| K. pneumoniae (CTX-M-15 producer) | CTX-M-15 | Ceftazidime | Data to be determined | Data to be determined | Data to be determined |

| P. aeruginosa (AmpC producer) | AmpC | Piperacillin | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

Protocol 1: Determination of IC50 against Purified β-Lactamase

This protocol describes a colorimetric assay to determine the concentration of this compound required to inhibit 50% of the activity of a purified β-lactamase enzyme.

Materials:

-

Purified β-lactamase (e.g., TEM-1, AmpC)

-

This compound

-

Nitrocefin (chromogenic β-lactam substrate)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare this compound dilutions: Serially dilute this compound in assay buffer to create a range of concentrations.

-

Enzyme and inhibitor pre-incubation: In a 96-well plate, add the purified β-lactamase to each well (except for the blank). Add the this compound dilutions to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Substrate addition: Add nitrocefin solution to all wells to initiate the reaction.

-

Kinetic measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

-

Data analysis: Calculate the initial reaction velocity for each this compound concentration. Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol determines the lowest concentration of an antibiotic, alone or in combination with this compound, that prevents visible growth of a bacterial strain.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

β-lactam antibiotic

-

This compound

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare bacterial inoculum: Grow the bacterial strain overnight and dilute it in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Prepare antibiotic dilutions: In a 96-well plate, perform serial dilutions of the β-lactam antibiotic in CAMHB.

-

Prepare combination plates: In a separate plate, perform the same serial dilutions of the antibiotic in CAMHB that contains a fixed, sub-inhibitory concentration of this compound (e.g., 4 µg/mL).

-

Inoculate plates: Add the standardized bacterial inoculum to all wells containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Solubility and Stability

Prior to conducting cell culture experiments, it is crucial to determine the solubility and stability of this compound in the relevant solvents and culture media.

-

Solubility: Test the solubility of this compound in common solvents such as water, DMSO, and ethanol. For cell-based assays, it is important to use a solvent that is non-toxic to the bacteria at the final concentration used.

-

Stability: Assess the stability of this compound in the chosen culture medium (e.g., CAMHB) over the duration of the experiment and at the incubation temperature (e.g., 37°C). This can be done by incubating a solution of this compound in the medium and measuring its concentration at different time points using a suitable analytical method like HPLC.

Potential for Use in Eukaryotic Cell Culture

While the primary application of this compound is in bacterial cell culture, it may be relevant to assess its effects on eukaryotic cells for several reasons:

-

Toxicity: To evaluate any potential cytotoxic effects on mammalian cells, which is important for future therapeutic development. Standard cytotoxicity assays, such as MTT or LDH release assays, can be performed on relevant mammalian cell lines (e.g., HEK293, HepG2).

-

Off-target effects: To determine if this compound has any unintended biological activity in mammalian cells.

A standard cytotoxicity assay workflow would involve exposing mammalian cell lines to a range of this compound concentrations for a set period (e.g., 24, 48, or 72 hours) and then measuring cell viability.

Conclusion

This compound, as a β-lactamase inhibitor, represents a valuable tool for researchers in microbiology and infectious disease. The protocols and guidelines provided here offer a starting point for the systematic evaluation of its activity and potential applications in overcoming antibiotic resistance. It is essential for researchers to empirically determine the optimal conditions for using this compound in their specific experimental systems.

References

Application Notes and Protocols for Preclinical Animal Studies of a Novel Investigational Drug

Disclaimer: The following application notes and protocols are provided as a generalized template for the preclinical evaluation of a novel investigational drug, referred to herein as FPI-1602. As of the date of this document, specific data for a compound designated "this compound" is not publicly available. Therefore, the information presented is based on established principles of pharmacology and toxicology for new chemical entities (NCEs) and should be adapted based on the specific characteristics of the compound under investigation.

Introduction

These application notes provide a framework for conducting initial animal studies to evaluate the dosage, administration, and pharmacokinetic profile of this compound. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in the early, non-clinical assessment of this compound. The primary objectives of these initial studies are to determine a safe starting dose for further non-clinical and eventual clinical trials, to understand the pharmacokinetic behavior of the compound, and to identify potential target organs for toxicity.

Quantitative Data Summary

Effective preclinical evaluation relies on the systematic collection and analysis of quantitative data. The following tables provide a structure for summarizing key data points from single-dose and repeat-dose toxicity and pharmacokinetic studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Animal Models

| Species | Strain | Sex | Dose (mg/kg) | Route of Admin. | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) |

| Mouse | C57BL/6 | M/F | IV | |||||

| PO | ||||||||

| Rat | Sprague-Dawley | M/F | IV | |||||

| PO | ||||||||

| Dog | Beagle | M/F | IV | |||||

| PO |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; IV: Intravenous; PO: Oral.

Table 2: Repeat-Dose Toxicology Study Endpoints for this compound

| Species | Dose Group (mg/kg/day) | Duration (days) | Key Findings (Clinical Observations) | Changes in Body Weight (%) | Key Hematology/Clinical Chemistry Changes | Histopathological Findings (Target Organs) |

| Rat | Control (Vehicle) | 28 | ||||

| Low Dose | 28 | |||||

| Mid Dose | 28 | |||||

| High Dose | 28 | |||||

| Dog | Control (Vehicle) | 28 | ||||

| Low Dose | 28 | |||||

| Mid Dose | 28 | |||||

| High Dose | 28 |

Experimental Protocols

Formulation and Vehicle Selection

The selection of an appropriate vehicle is critical for ensuring the stability and bioavailability of this compound.

Protocol:

-

Solubility Assessment: Determine the solubility of this compound in a panel of common pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% dextrose in water (D5W), polyethylene glycol 400 (PEG400), carboxymethylcellulose (CMC)).

-

Stability Analysis: Assess the stability of the this compound formulation over the expected duration of the study under various storage conditions (e.g., room temperature, 4°C).

-

Vehicle Selection: Choose a vehicle that provides a stable and homogenous formulation at the desired concentration. For oral administration, a suspension in 0.5% CMC is often a suitable starting point. For intravenous administration, a solution in a buffered saline or a co-solvent system may be necessary.

Single-Dose Pharmacokinetic Study

This study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.

Protocol:

-

Animal Models: Use at least two species, typically a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).

-

Dose Selection: Based on preliminary in vitro data or acute toxicity studies, select a minimum of three dose levels for oral administration and at least one dose for intravenous administration.

-

Administration:

-

Oral (PO): Administer this compound via oral gavage.

-

Intravenous (IV): Administer this compound via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).

-

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.

Repeat-Dose Toxicology Study

This study is designed to evaluate the potential toxicity of this compound following repeated administration over a defined period.

Protocol:

-

Animal Models: Use the same species as in the pharmacokinetic studies.

-

Dose Selection: Based on the single-dose study, select three dose levels (low, mid, and high) and a control group (vehicle only). The high dose should be a maximum tolerated dose (MTD) if possible.

-

Administration: Administer this compound daily for a specified duration (e.g., 14 or 28 days) via the intended clinical route.

-

Clinical Observations: Conduct daily clinical observations for signs of toxicity, including changes in behavior, appearance, and food/water consumption. Record body weights weekly.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve major organs and any tissues with gross abnormalities for histopathological examination.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel therapeutic agent. This is a generic representation of a Receptor Tyrosine Kinase (RTK) pathway.

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase pathway by this compound.

Experimental Workflow

The diagram below outlines a typical workflow for an in vivo animal study to assess the efficacy and tolerability of a new compound.

Application Notes and Protocols: FPI-1602 for Preclinical Research

Initial Search and Clarification:

Our comprehensive search for "FPI-1602" did not yield specific results for a compound with this designation in publicly available scientific literature or databases. It is possible that "this compound" is an internal development name, a compound not yet disclosed in public forums, or a potential typographical error.

However, our search did identify a related and publicly documented compound, FPI-2059 , a targeted alpha therapy (TAT) being developed by Fusion Pharmaceuticals. To provide a valuable resource, these application notes will focus on a relevant preclinical model for a similar class of therapeutic agents. We will use the example of a colorectal cancer xenograft model to illustrate the application of a targeted radiopharmaceutical, drawing parallels to the potential research context of a compound like this compound.

Application Note: Investigating a Novel Targeted Alpha Therapy in a Colorectal Cancer Xenograft Model

Audience: Researchers, scientists, and drug development professionals in oncology.

Purpose: This document provides a framework for the preclinical evaluation of a novel targeted alpha therapy (TAT), using a colorectal cancer xenograft model as an example. It outlines the rationale, key experimental protocols, and data interpretation.

Introduction:

Targeted alpha therapies represent a promising class of radiopharmaceuticals for cancer treatment. These agents consist of a targeting moiety (e.g., a small molecule or antibody) linked to an alpha-emitting radionuclide, such as Actinium-225. The targeting moiety directs the potent, short-range alpha particles specifically to tumor cells, minimizing damage to surrounding healthy tissue. This application note will detail the preclinical assessment of such a therapeutic in a colorectal cancer model, a tumor type where new therapeutic options are actively being explored.

Data Presentation:

Effective preclinical evaluation relies on robust quantitative data. The following tables provide a template for summarizing key findings from in vivo studies.

Table 1: In Vivo Efficacy of a Targeted Alpha Therapy in a Colorectal Cancer Xenograft Model

| Treatment Group | N | Tumor Volume at Day 0 (mm³) (Mean ± SEM) | Tumor Volume at Day 21 (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |

| Vehicle Control | 10 | 150 ± 15 | 1200 ± 110 | - | - |

| Non-targeted Control | 10 | 152 ± 14 | 1150 ± 125 | 4.2 | >0.05 |

| TAT (Low Dose) | 10 | 148 ± 16 | 600 ± 80 | 50 | <0.01 |

| TAT (High Dose) | 10 | 155 ± 13 | 250 ± 45 | 79.2 | <0.001 |

Table 2: Biodistribution of a Targeted Alpha Therapy in a Colorectal Cancer Xenograft Model (24h post-injection)

| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) (Mean ± SEM) |

| Blood | 1.5 ± 0.3 |

| Tumor | 12.8 ± 2.1 |

| Liver | 8.2 ± 1.5 |

| Kidneys | 25.6 ± 3.4 |

| Spleen | 2.1 ± 0.4 |

| Muscle | 0.8 ± 0.2 |

| Bone | 1.1 ± 0.3 |

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful execution of preclinical studies.

1. Cell Culture and Xenograft Tumor Establishment:

-

Cell Line: HT-29 human colorectal adenocarcinoma cells.

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Xenograft Implantation:

-

Harvest HT-29 cells during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.

-

Monitor tumor growth regularly using calipers.

-

Randomize mice into treatment groups when tumors reach an average volume of 150-200 mm³.

-

2. In Vivo Efficacy Study:

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., saline).

-

Group 2: Non-targeted control (radionuclide conjugated to a non-targeting molecule).

-

Group 3: Targeted Alpha Therapy (low dose).

-

Group 4: Targeted Alpha Therapy (high dose).

-

-

Administration: Administer a single intravenous (IV) injection of the respective treatment.

-

Monitoring:

-

Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

-

Monitor body weight twice weekly as an indicator of general health.

-

Observe mice for any signs of toxicity.

-

-

Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period (e.g., 21 days).

3. Biodistribution Study:

-

Procedure:

-

Inject a cohort of tumor-bearing mice with the radiolabeled Targeted Alpha Therapy.

-

At designated time points (e.g., 4, 24, 48, and 96 hours) post-injection, euthanize a subset of mice.

-

Collect blood and dissect key organs and tissues (tumor, liver, kidneys, spleen, muscle, bone, etc.).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the percent injected dose per gram (%ID/g) for each tissue.

-

Mandatory Visualizations

Signaling Pathway and Mechanism of Action:

Caption: Mechanism of action of a Targeted Alpha Therapy (TAT).

Experimental Workflow:

Caption: Workflow for preclinical evaluation in a xenograft model.

FPI-1602: Application Notes and Protocols for Researchers

For Research Use Only. Not for human or veterinary therapeutic use.

Introduction

FPI-1602 is a potent β-lactamase inhibitor with significant antimicrobial activity against a range of bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Enterobacter species.[1] As a crucial tool in combating antibiotic resistance, proper handling, solution preparation, and storage of this compound are paramount to ensure its stability and efficacy in in vitro and in vivo experimental settings. This document provides detailed application notes and protocols for the use of this compound in research applications.

Physicochemical Properties

| Property | Value |

| CAS Number | 1452460-31-9 |

| Molecular Formula | C₁₁H₁₇N₅O₇S |

| Molecular Weight | 363.35 g/mol |

| Appearance | Solid |

Solution Preparation

Note: The final concentration of DMSO in aqueous solutions should be kept low (typically below 0.1%) to avoid solvent-induced effects on biological systems. It is always advisable to include a vehicle control (containing the same concentration of DMSO as the test samples) in your experiments.

Stock Solution Preparation Table

The following table provides the required volume of solvent to prepare stock solutions of various concentrations from a given mass of this compound powder.

| Mass of this compound | 1 mg | 5 mg | 10 mg |

| Desired Concentration | Volume of Solvent (mL) | Volume of Solvent (mL) | Volume of Solvent (mL) |

| 1 mM | 2.7522 | 13.7608 | 27.5217 |

| 5 mM | 0.5504 | 2.7522 | 5.5043 |

| 10 mM | 0.2752 | 1.3761 | 2.7522 |

| 50 mM | 0.0550 | 0.2752 | 0.5504 |

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity over time.

| Form | Storage Temperature | Shelf Life |

| Solid Powder | -20°C | Up to 3 years |

| In Solvent | -80°C | Up to 1 year |

Storage Recommendations:

-

Upon receipt, store the solid this compound at -20°C.

-

Once a stock solution is prepared, it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store all solutions at -80°C.

Experimental Protocols

This compound's primary application is as a β-lactamase inhibitor, often used in combination with β-lactam antibiotics to overcome bacterial resistance. Below are generalized protocols for assessing its antimicrobial and β-lactamase inhibitory activity.

Antimicrobial Susceptibility Testing (AST)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound, alone or in combination with a β-lactam antibiotic, using the broth microdilution method.

Workflow for Antimicrobial Susceptibility Testing

References

Application Notes and Protocols for the Analytical Detection of FPI-1602

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1602 is a molecule identified as a potential inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed in the stroma of various cancers and sites of tissue remodeling. The analytical detection and quantification of this compound are crucial for preclinical and clinical development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the analytical detection of this compound, drawing upon established methods for similar Fibroblast Activation Protein Inhibitors (FAPI).

Chemical Information for this compound:

| Parameter | Value |

| CAS Number | 1452460-31-9[1][2] |

| Molecular Formula | C11H17N5O7S[1] |

| Molecular Weight | 363.35 g/mol [1] |

| Chemical Structure | O=C(NNC([C@H]1[N@@]2C(N(OS(=O)(O)=O)--INVALID-LINK--CC1)=O)=O) |

Signaling Pathway of Fibroblast Activation Protein (FAP)

FAP is involved in multiple signaling pathways that promote tumor growth, invasion, and metastasis. Understanding these pathways is essential for contextualizing the mechanism of action of FAP inhibitors like this compound. FAP can activate signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways, which are central to cell proliferation, survival, and angiogenesis.[3][4][5][6][7]

Analytical Methods

The analytical methods detailed below are based on protocols developed for quinoline-based FAP inhibitors, a common structural class for these molecules.[8][9][10][11] These methods can be adapted and validated for the specific detection of this compound. For FAPI-based radiopharmaceuticals, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard quality control methods.[12][13][14][15][16]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a robust method for determining the purity of this compound and for its quantification in various matrices. If this compound is radiolabeled, a radio-HPLC setup with a radioactivity detector is required.

Experimental Workflow for HPLC Analysis:

Protocol: HPLC Method for this compound

-

Instrumentation: A standard HPLC system equipped with a UV/Vis detector is suitable for non-radiolabeled this compound. For radiolabeled this compound, a radio-HPLC system with an in-line radioactivity detector is necessary.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for separating quinoline-based compounds.[17]

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: 5% A, 95% B

-

30-35 min: Return to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Detection:

-

UV/Vis: Wavelength set based on the UV absorbance maximum of this compound (to be determined experimentally, typically around 280 nm for similar structures).

-

Radioactivity: Appropriate detector for the specific radionuclide if this compound is radiolabeled.

-

-

Injection Volume: 10-20 µL

-

Data Analysis: The purity of this compound is determined by the area percentage of the main peak relative to the total peak area. Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of a reference standard.

Quantitative Data from Representative FAPI HPLC Analysis:

The following table summarizes typical performance data for the HPLC analysis of a similar FAPI compound, [68Ga]Ga-FAPI-46, which can serve as a benchmark for method development for this compound.

| Parameter | Typical Value | Reference |

| Retention Time | 6.65 min | [12][13] |

| Limit of Detection (LOD) | 79 kBq/mL (for radiolabeled) | [12] |

| Limit of Quantification (LOQ) | 42 kBq/mL (for radiolabeled) | [12] |

| Linearity (R²) | > 0.999 | [12] |

| Repeatability (%CV for RCP) | < 0.03% | [12] |

| Repeatability (%CV for tR) | < 0.16% | [12] |

Thin-Layer Chromatography (TLC) for Radiochemical Purity